(2S)-2-(furan-2-yl)-2-hydroxyacetic acid

biocatalysis arylmalonate decarboxylase enantioselective decarboxylation

(2S)-2-(Furan-2-yl)-2-hydroxyacetic acid (CAS 130795-22-1; synonym (S)-2-furylglycolic acid) is an enantiopure heteroaryl α-hydroxy acid belonging to the chiral α-hydroxycarboxylic acid class. It possesses a single defined stereocentre (S-configuration) and a furan-2-yl substituent at the α-carbon.

Molecular Formula C6H6O4
Molecular Weight 142.11 g/mol
Cat. No. B13616082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(furan-2-yl)-2-hydroxyacetic acid
Molecular FormulaC6H6O4
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(C(=O)O)O
InChIInChI=1S/C6H6O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,7H,(H,8,9)/t5-/m0/s1
InChIKeyRTLDJXGEOSVJEX-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-(Furan-2-yl)-2-hydroxyacetic Acid — Chiral α-Hydroxy Acid Procurement Profile


(2S)-2-(Furan-2-yl)-2-hydroxyacetic acid (CAS 130795-22-1; synonym (S)-2-furylglycolic acid) is an enantiopure heteroaryl α-hydroxy acid belonging to the chiral α-hydroxycarboxylic acid class. It possesses a single defined stereocentre (S-configuration) and a furan-2-yl substituent at the α-carbon . The compound has a molecular formula of C₆H₆O₄, a molecular weight of 142.11 g·mol⁻¹, a predicted ACD/LogP of 0.08, and a calculated polar surface area of 71 Ų . This compound is a recognised high-value chiral intermediate in pharmaceutical synthesis, accessible via both enzymatic (AMDase-catalysed enantioselective decarboxylation) and chemical asymmetric (Friedel–Crafts) routes [1][2].

Why Racemic or Alternative Heteroaryl α-Hydroxy Acids Cannot Replace (2S)-2-(Furan-2-yl)-2-hydroxyacetic Acid


In-class compounds such as racemic 2-(furan-2-yl)-2-hydroxyacetic acid (CAS 19377-73-2), (2R)-furan enantiomer (CAS 130795-19-6), (S)-mandelic acid (phenyl analog), and 2-thienyl or benzofuranyl α-hydroxy acids are not interchangeable with (2S)-2-(furan-2-yl)-2-hydroxyacetic acid. The AMDase biocatalytic platform that produces this compound with 96% ee is stereospecific for the (2S)-configuration [1]. Critically, the M159V AMDase variant selectively enhances catalytic turnover (k_cat) of furan substrates by 2.4-fold while simultaneously reducing the activity of thiophene, benzofuran, and pyridinyl substrates to 34–66% of their wild-type levels, making the furan scaffold uniquely optimised for this industrially scalable enzymatic route [1]. The pyrrole analog undergoes spontaneous, uncontrolled racemic decarboxylation and cannot be produced enantioselectively by AMDase, whereas the furan analog remains stable under enzymatic reaction conditions [1]. Furthermore, the furan compound exhibits markedly different physicochemical properties from the phenyl analog (S)-mandelic acid (ACD/LogP 0.08 versus 0.62 experimental LogP), directly impacting formulation and separation behaviour [1][2].

Quantitative Differentiation Evidence for (2S)-2-(Furan-2-yl)-2-hydroxyacetic Acid Against Closest Comparators


AMDase M159V Variant Selectively Enhances Furan Substrate Turnover While Penalising Thiophene, Benzofuran, and Pyridinyl Analogs

The engineered AMDase M159V mutant produces a 2.4-fold increase in k_cat for the furan-2-yl malonate substrate (8a) relative to wild-type AMDase. In direct contrast, the same M159V mutant reduces k_cat for the thiophene-2-yl malonate (18) to approximately 50% of wild-type, for benzofuran-2-yl malonate (22) to 66% of wild-type, and for pyridin-3-yl malonate (25) to 34% of wild-type [1]. This establishes the furan scaffold as the uniquely favoured substrate for the industrially optimised M159V biocatalytic production platform.

biocatalysis arylmalonate decarboxylase enantioselective decarboxylation enzyme kinetics

Furan-2-yl Malonate Substrate Binds Tighter to AMDase Active Site than the Phenyl Analog (α-Phenyl-α-hydroxy Malonic Acid)

Furan-2-yl-α-hydroxy malonic acid (8a) exhibits a markedly lower Michaelis constant (K_m) with wild-type AMDase compared to the corresponding phenyl-substituted substrate (α-phenyl-α-hydroxy malonic acid, compound 1 where L=Ph and S=OH), indicating tighter binding of the furan analog to the enzyme active site [1]. This tighter binding contributes to the overall catalytic efficiency advantage observed for furan substrates.

enzyme-substrate binding AMDase Michaelis constant heteroaryl α-hydroxy acids

Furan Analog Permits Enantioselective Enzymatic Control at 96% ee; Pyrrole Analog Undergoes Spontaneous Racemic Decarboxylation Precluding Chiral Synthesis

Under identical AMDase reaction conditions, the furan-2-yl-α-hydroxy malonic acid substrate (8a) is stable and produces (2S)-2-(furan-2-yl)-2-hydroxyacetic acid (9a) with 96% ee. By contrast, α-hydroxy-α-(pyrrol-2-yl) malonic acid (15) undergoes rapid spontaneous, non-enzymatic decarboxylation to give racemic α-hydroxy-α-(pyrrol-2-yl) acetic acid (16), completely bypassing enzymatic stereocontrol [1]. The pyrrole analog cannot be accessed in enantiopure form via the AMDase route.

heterocyclic stability AMDase substrate scope spontaneous decarboxylation enantiomeric excess

AMDase 3-Step Enzymatic Route to (2S)-9a Achieves Higher Overall Yield and Fewer Steps than the 8-Step Tartrate-Derived Chiral Auxiliary Method

The AMDase-catalysed chemoenzymatic route produces (2S)-α-(furan-2-yl)-α-hydroxy acetic acid (9a) in three synthetic steps from furan and diethyl ketomalonate, with high overall yield and 96% ee. The previously established asymmetric method relying on diastereoselective reduction of chiral α-keto orthoesters derived from tartaric acid requires eight synthetic steps and delivers only a modest overall yield [1]. The 5-step reduction in synthesis length directly translates to lower solvent consumption, reduced waste generation, and higher throughput.

green chemistry biocatalytic synthesis step-count reduction process mass intensity

Friedel–Crafts Asymmetric Synthesis Delivers 2-Furanyl-hydroxyacetates in 90–97% ee, Benchmarking Chemical Route Enantioselectivity Against the AMDase Biocatalytic Route

The 6,6′-dibromo-BINOL/Ti(IV)-catalysed asymmetric Friedel–Crafts reaction of alkyl glyoxylates with substituted furans yields chiral 2-furanyl-hydroxyacetic acid esters in 90–97% ee, with yields up to 98% [1]. This provides an alternative chemical asymmetric route of comparable ee to the AMDase enzymatic method (96% ee for 9a). In contrast, alternative Cu(OTf)₂-catalysed Friedel–Crafts systems reported by Yamazaki operate at lower enantioselectivities [1]. The Ti-BINOL system thus represents the benchmark chemical route and validates the high enantioselectivity achievable for this scaffold.

asymmetric catalysis Friedel–Crafts reaction BINOL–titanium complex enantiomeric excess

High-Confidence Application Scenarios for (2S)-2-(Furan-2-yl)-2-hydroxyacetic Acid Based on Quantitative Evidence


M159V AMDase-Optimised Biocatalytic Production of Enantiopure (2S)-α-Hydroxy Acids at Scale

The 2.4-fold k_cat enhancement conferred by AMDase M159V on furan substrates — uniquely among heteroaryl analogs — positions (2S)-2-(furan-2-yl)-2-hydroxyacetic acid as the preferred product for biocatalytic manufacturing facilities operating the M159V enzyme variant. The 3-step chemoenzymatic route from furan and diethyl ketomalonate reduces solvent and reagent burden relative to the 8-step tartrate method, and the 96% ee achieved eliminates the need for additional chiral enrichment steps [1].

Chiral Building Block for β-Lactam Antibiotic Side-Chain Synthesis (Cefuroxime and Faropenem Analog Programs)

The furan-2-yl α-hydroxy acid scaffold is structurally homologous to key intermediates in cephalosporin and penem antibiotic synthesis. The (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid (SMIA) is the established side-chain precursor for cefuroxime, and (2R)-2-furylglycolic acid serves as a precursor to the tetrahydrofuran-2-carboxylic acid side chain of faropenem [1][2]. The (2S)-enantiomer, accessible with 96% ee via AMDase or 90–97% ee via Ti-BINOL Friedel–Crafts chemistry, provides a matched-configuration starting material for stereochemical exploration of novel β-lactam analogs [1][3].

Biorenewable Polymer Co-monomer via Glucose-to-Furylglycolic Acid Cascade

Furylglycolic acid (FA) is produced from glucose via enzymatically derived cortalcerone using Brønsted and Lewis acid catalysts in an integrated chemo-biological cascade [1]. FA is amenable to copolymerisation with lactic acid, yielding biorenewable polymers with polystyrene-like thermal and mechanical properties [1]. The (2S)-enantiopure form may offer tacticity control advantages in polymer synthesis, differentiating it from racemic FA for high-performance renewable materials applications.

Chiral Resolution Agent and Derivatisation Reagent for Analytical-Scale Enantiomeric Excess Determination

As a chiral α-hydroxy acid with a UV-active furan chromophore (λ_max ~220 nm), (2S)-2-(furan-2-yl)-2-hydroxyacetic acid can serve as a chiral derivatising agent or chiral solvating agent for determination of enantiomeric purity of amines and alcohols by NMR or HPLC. Its ACD/LogP of 0.08 (versus 0.62 for (S)-mandelic acid) [1][2] provides differential retention behaviour on reversed-phase HPLC, offering an alternative elution window when mandelic acid-based resolving agents produce co-elution with target analytes.

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